3-(2-methyl-1H-indol-3-yl)propanal
Description
3-(2-Methyl-1H-indol-3-yl)propanal is an indole-derived aldehyde featuring a methyl group at the 2-position of the indole ring and a propanal side chain at the 3-position. Indole derivatives are widely studied due to their presence in natural products, pharmaceuticals, and flavor compounds. For instance, (2S,3R)-2-benzyl-3-(2-methyl-1H-indol-3-yl)-3-(2-nitrophenyl)propanal was synthesized via an organocatalytic SN1-type reaction with 57% yield and high stereoselectivity .
Properties
CAS No. |
343773-93-3 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-indol-3-yl)propanal typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, methanesulfonic acid can be used as a catalyst in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1H-indol-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: 3-(2-methyl-1H-indol-3-yl)propanoic acid.
Reduction: 3-(2-methyl-1H-indol-3-yl)propanol.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
3-(2-methyl-1H-indol-3-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methyl-1H-indol-3-yl)propanal involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural analogs of 3-(2-methyl-1H-indol-3-yl)propanal, highlighting differences in functional groups, molecular weights, and properties:
*Molecular weight calculated based on analogous structures from .
Key Observations :
- Functional Group Impact: Replacing the aldehyde with a carboxylic acid (e.g., 3-(2-methyl-1H-indol-3-yl)propanoic acid) increases polarity and solubility, making it suitable for aqueous-phase reactions . Conversely, the methyl ester analog (e.g., Methyl 3-(1H-indol-3-yl)propanoate) enhances volatility, relevant in flavor chemistry .
- The tert-butyl amine group in 2-(1H-Indol-3-yl)-2-methylpropan-1-amine mimics structural motifs in psychoactive compounds like β-methyltryptamines .
- Stereochemical Considerations: The (2S,3R)-configured analog synthesized via organocatalysis demonstrates the importance of stereoselectivity in pharmaceutical synthesis, where enantiopurity dictates biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
